molecular formula C17H16ClN3O3S B2979745 N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide CAS No. 1189676-86-5

N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide

Cat. No. B2979745
CAS RN: 1189676-86-5
M. Wt: 377.84
InChI Key: JVVYGRHVJNPJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide, also known as CBX or Chloroxozone, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothiadiazine family and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Anomalous Acylation ReactionsResearch by R. Friary (1978) has shown that acylation of 2-amino-4-chlorobenzenesulfonamide under certain conditions can lead to the formation of compounds with 1,2,4-benzothiadiazine 1,1-dioxide skeletons. This demonstrates the chemical reactivity and potential for synthesizing related structures with "N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide."

Herbicidal Activity

A study by Liu et al. (2008) synthesized a compound with a thiadiazole ring and tested its herbicidal activity, highlighting the potential agricultural applications of related benzothiadiazine derivatives.

Antinociceptive Activity

Research focusing on benzoxazolon derivatives, similar in structural complexity to benzothiadiazines, has shown significant antinociceptive activities. Önkol et al. (2004) found certain derivatives to be more active than standard drugs, indicating the potential for "N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide" in pain management.

Antimicrobial and Anti-inflammatory Agents

Compounds bearing the N-(benzothiazol-2-yl) moiety have shown marked anti-inflammatory and cytotoxic effects, as well as NO-induction ability concerning tumor cell lines. For instance, Zablotskaya et al. (2013) demonstrated the synthesis and biological evaluation of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, indicating the scope of "N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide" for similar applications.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c18-13-6-2-1-5-12(13)11-19-17(22)10-9-16-20-14-7-3-4-8-15(14)25(23,24)21-16/h1-8H,9-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVYGRHVJNPJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide

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